Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. N‑Unsubstituted Analog
The N‑oxolan‑2‑ylmethyl substituent of the target compound (CAS 920211‑93‑4) shifts key physicochemical parameters relative to the closest commercially available analog, 2‑bromo‑N‑(4,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)benzamide (CAS 842118‑12‑1), which lacks the tetrahydrofuran‑methyl group [1]. The target compound exhibits a higher molecular weight (445.4 vs. 361.3 g mol⁻¹), an additional hydrogen‑bond acceptor, and a moderately elevated XLogP3‑AA (5.6 vs. an estimated ~4.0 for the simpler analog), indicating enhanced lipophilicity that can favour passive membrane permeability while potentially reducing aqueous solubility [1]. The TPSA (70.7 Ų) remains below 140 Ų, suggesting the compound retains acceptable oral absorption potential despite the added bulk [1]. These differences mean the two compounds cannot be used interchangeably without re‑validation of cellular permeability and solubility metrics.
| Evidence Dimension | Molecular weight, XLogP3-AA, TPSA, H-bond acceptors |
|---|---|
| Target Compound Data | MW 445.4 g/mol; XLogP3‑AA 5.6; TPSA 70.7 Ų; 4 H‑bond acceptors [1] |
| Comparator Or Baseline | 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 842118-12-1): MW 361.3 g/mol; approx. XLogP3‑AA ~4.0; TPSA not reported |
| Quantified Difference | ∆MW = +84.1 g/mol (+23%); ∆XLogP ≈ +1.6; 1 additional H-bond acceptor |
| Conditions | Computed properties from PubChem (target) and Chemsrc (comparator); experimental logP not determined |
Why This Matters
A 23% increase in molecular weight and a 1.6‑unit rise in logP demand reassessment of solubility, permeability, and formulation strategy, making the exact CAS number essential for reproducible in‑vitro assays.
- [1] PubChem Compound Summary for CID 44033213, 2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide. National Center for Biotechnology Information (2026). View Source
